2-Chloro-3,3-dimethylbut-1-ene
Overview
Description
2-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 3,3-dimethylbut-1-ene, characterized by the presence of a chlorine atom attached to the second carbon of the butene chain
Mechanism of Action
Target of Action
Similar compounds, such as 3,3-dimethyl-1-butene, are known to interact with various chemical species in their environment .
Mode of Action
It’s structurally similar compound, 3,3-dimethyl-1-butene, is known to undergo oxidation to form corresponding epoxides when promoted by chlorine . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .
Biochemical Pathways
The oxidation and copolymerization reactions it undergoes suggest that it may interact with biochemical pathways involving these types of reactions .
Result of Action
The formation of epoxides and copolymers suggests that it could potentially alter the chemical environment in which it is present .
Action Environment
The action of 2-Chloro-3,3-dimethylbut-1-ene can be influenced by various environmental factors. For instance, the oxidation reaction it undergoes is promoted by chlorine . Additionally, its copolymerization with ethylene requires a specific catalyst . Therefore, the presence or absence of these substances in the environment could significantly impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,3-dimethylbut-1-ene can be synthesized through the dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane. This process involves heating 1,1,2-trichloro-3,3-dimethylbutane in a polar aprotic solvent, such as dimethylformamide, in the presence of an alkali or alkaline earth metal halide like lithium chloride . The reaction is typically carried out at temperatures ranging from 50 to 300°C, preferably between 100 to 200°C, under superatmospheric pressure if necessary .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The choice of solvent and catalyst, as well as the optimization of temperature and pressure, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) are typically used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of 3,3-dimethylbut-1-ene derivatives with different substituents.
Addition Reactions: Formation of halogenated or hydrogenated products.
Oxidation Reactions: Formation of epoxides or alcohols.
Scientific Research Applications
2-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,3-Dimethylbut-1-ene: Lacks the chlorine atom, making it less reactive in substitution reactions but still capable of undergoing addition and oxidation reactions.
2,3-Dimethylbut-1-ene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Chloro-3,3-dimethylbut-1-ene is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-3,3-dimethylbut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWZSSWTKRGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310502 | |
Record name | 2-Chloro-3,3-dimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27843-27-2 | |
Record name | NSC227896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3,3-dimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,3-dimethylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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